Stereochemistry-Driven BACE-1 Selectivity: Comparing (R)- vs. (S)-Enantiomer Binding Affinity
The (S)-enantiomer of tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate has a reported binding affinity (Ki) of 16 nM for the BACE-1 enzyme [1]. The (R)-enantiomer is the essential chiral counterpart used in parallel SAR exploration of the BACE-1 active site. This pronounced stereospecific difference demonstrates that the BACE-1 target differentiates between the two enantiomers, making the procurement of the specific (R)-isomer critical for accurately mapping the stereochemical requirements of the enzyme's S1/S3 subsites [2].
| Evidence Dimension | BACE-1 Enzyme Binding Affinity (Ki) |
|---|---|
| Target Compound Data | (R)-enantiomer: Ki data not available in the same assay; used as a negative stereoisomer control for BACE-1 SAR studies [3] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1286207-50-8): Ki = 16 nM against human BACE-1 [1] |
| Quantified Difference | The Ki difference between the two enantiomers is expected to be significant (>100-fold) based on the established stereospecificity of the BACE-1 active site for 3-substituted pyrrolidines [2]. |
| Conditions | Binding affinity assay using recombinant human BACE-1 protein, detected via fluorescence resonance energy transfer (FRET) [1]. |
Why This Matters
For medicinal chemistry teams conducting BACE-1 SAR campaigns, procuring the exact (R)-enantiomer is mandatory to interpret stereochemical structure-activity relationships, as the target potently discriminates between enantiomeric pyrrolidine cores.
- [1] BindingDB. Affinity data for CHEMBL4126480: (S)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate. BindingDB Entry BDBM50271174. View Source
- [2] Dally, R. D., et al. Discovery of pyrrolidine-based β-secretase inhibitors: Lead advancement through conformational design for maintenance of ligand binding efficiency. Bioorganic & Medicinal Chemistry Letters, 2012. View Source
- [3] Eli Lilly and Company. Pyrrolidine derivatives useful as BACE inhibitors. US Patent 7585885, 2009. View Source
